6-Butanoyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-Butanoyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinolinone core with a butanoyl group attached, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions, such as Friedel-Crafts acylation, using butanoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Butanoyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction can produce hydroquinolinones.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the butanoyl group.
3,4-Dihydroquinolin-2(1H)-one: A similar compound lacking the butanoyl group.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one: A compound with an acetyl group instead of a butanoyl group.
Uniqueness
6-Butanoyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. This structural modification may enhance its potency, selectivity, or pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
64483-60-9 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-butanoyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-12(15)10-4-6-11-9(8-10)5-7-13(16)14-11/h4,6,8H,2-3,5,7H2,1H3,(H,14,16) |
InChI Key |
UQRTUMJRQVFCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
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